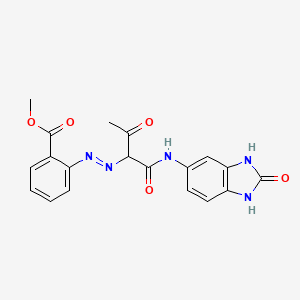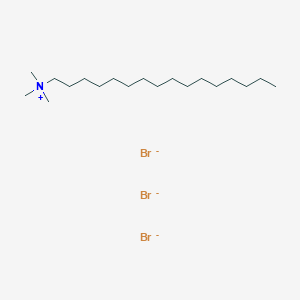
Hexadecyl(trimethyl)azanium;tribromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl(trimethyl)azanium;tribromide, also known as hexadecyl trimethyl ammonium bromide, is a quaternary ammonium compound. It is a cationic surfactant widely used in various applications due to its ability to reduce surface tension and form micelles. This compound appears as a white crystalline powder and is soluble in water, alcohol, and chloroform .
Preparation Methods
Hexadecyl(trimethyl)azanium;tribromide can be synthesized through a reaction between hexadecyl bromide and trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified through recrystallization .
Industrial production methods involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Hexadecyl(trimethyl)azanium;tribromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexadecyl(trimethyl)azanium;tribromide has a wide range of scientific research applications:
Biology: This compound is employed in the isolation of high molecular weight DNA from plants and other organisms.
Medicine: this compound is used as an antiseptic agent due to its ability to disrupt microbial cell membranes.
Industry: It is a common ingredient in hair conditioning products and fabric softeners due to its surfactant properties.
Mechanism of Action
The mechanism of action of hexadecyl(trimethyl)azanium;tribromide involves its ability to reduce surface tension and enhance the wetting ability of liquids. As a cationic surfactant, it forms micelles in aqueous solutions, with the hydrophobic tails aggregating inward and the hydrophilic heads facing outward. This structure allows it to solubilize hydrophobic substances in water .
In biological applications, the compound disrupts microbial cell membranes by interacting with the lipid bilayer, leading to cell lysis and death. This makes it an effective antimicrobial agent .
Comparison with Similar Compounds
Hexadecyl(trimethyl)azanium;tribromide is similar to other quaternary ammonium compounds, such as:
Cetyltrimethylammonium chloride: Similar in structure but with a chloride ion instead of a bromide ion. It is also used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium bromide: Has a shorter alkyl chain (12 carbons) compared to this compound (16 carbons). It is used in similar applications but with different micelle-forming properties.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
This compound is unique due to its specific alkyl chain length and bromide ion, which confer distinct properties in terms of micelle formation and antimicrobial activity .
Properties
Molecular Formula |
C19H42Br3N-2 |
|---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;tribromide |
InChI |
InChI=1S/C19H42N.3BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;;;/h5-19H2,1-4H3;3*1H/q+1;;;/p-3 |
InChI Key |
FUEXJJAXMMGXBC-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


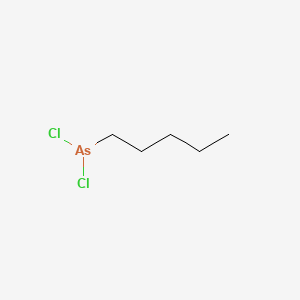

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
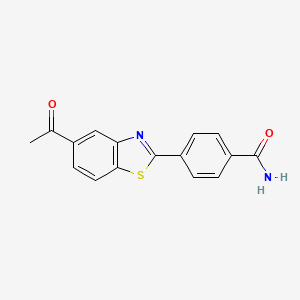
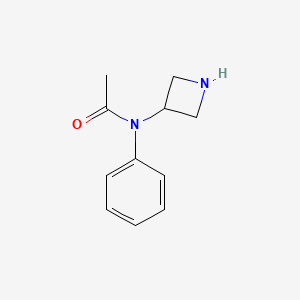
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)

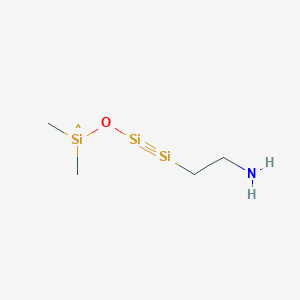
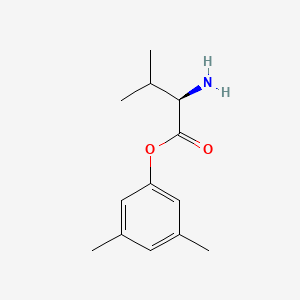
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
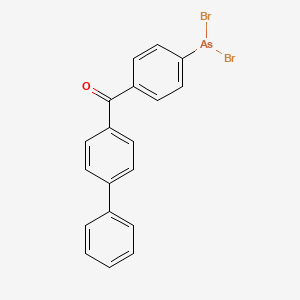
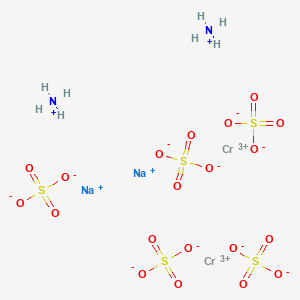
![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
